molecular formula C18H18FNO4 B6412650 5-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95% CAS No. 1261915-73-4

5-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95%

Cat. No. B6412650
CAS RN: 1261915-73-4
M. Wt: 331.3 g/mol
InChI Key: OTVKTPGYOUTODY-UHFFFAOYSA-N
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Description

5-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95% (5-BAPFBA) is an organic compound with a wide range of applications in scientific research. It is a crystalline solid with a melting point of approximately 140°C and a density of 1.37 g/cm3. 5-BAPFBA is an important intermediate in the synthesis of various pharmaceuticals and other compounds. It has also been used in the development of fluorescent probes, as a reagent for the synthesis of heterocycles, and for the preparation of fluorinated polymers.

Scientific Research Applications

5-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95% has been used in a variety of scientific research applications, including the development of fluorescent probes, the synthesis of heterocycles, and the preparation of fluorinated polymers. It has also been used as a reagent in the synthesis of various pharmaceuticals and other compounds. In addition, 5-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95% has been used to study the effects of fluorinated compounds on the environment, as well as to investigate the role of fluorine in enzymatic reactions.

Mechanism of Action

The mechanism of action of 5-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95% is not fully understood. However, it is believed to act as a nucleophile, forming covalent bonds with electron-rich sites on target molecules. This allows 5-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95% to act as a catalyst for a variety of chemical reactions, including the synthesis of heterocycles, the formation of fluorinated polymers, and the synthesis of pharmaceuticals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95% are not well understood. However, it is believed to be non-toxic and non-irritating to the skin and eyes. Additionally, it is not known to be a carcinogen or mutagen.

Advantages and Limitations for Lab Experiments

The advantages of 5-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95% for laboratory experiments include its low cost, ease of synthesis, and its ability to act as a catalyst for a variety of reactions. Additionally, it is non-toxic and non-irritating, which makes it safe to handle in the laboratory. However, the use of 5-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95% is limited by its low solubility in organic solvents, as well as its instability in the presence of strong acids and bases.

Future Directions

The potential future applications of 5-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95% are numerous. For example, it could be used to further investigate the role of fluorine in enzymatic reactions, as well as its effects on the environment. Additionally, 5-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95% could be used to develop new fluorescent probes, as well as novel pharmaceuticals and other compounds. Finally, it could be used to further investigate the biochemical and physiological effects of fluorinated compounds.

Synthesis Methods

The synthesis of 5-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95% begins with the reaction of 4-bromobenzoyl chloride and 4-aminophenol in a 1:1 molar ratio in the presence of a base such as sodium hydroxide. This reaction results in the formation of 5-(4-bromo-aminophenyl)-2-fluorobenzoic acid, which is then treated with a tert-butyloxycarbonyl (BOC) protecting group. The BOC-protected intermediate is then subjected to a nucleophilic substitution reaction with sodium fluoride to yield the desired 5-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95% product.

properties

IUPAC Name

2-fluoro-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4/c1-18(2,3)24-17(23)20-13-7-4-11(5-8-13)12-6-9-15(19)14(10-12)16(21)22/h4-10H,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVKTPGYOUTODY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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